Cas no 1156721-81-1 (2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide)

2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide
- 3-Pyridinesulfonamide, 2-chloro-N-(3-fluorophenyl)-
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- Inchi: 1S/C11H8ClFN2O2S/c12-11-10(5-2-6-14-11)18(16,17)15-9-4-1-3-8(13)7-9/h1-7,15H
- InChI Key: WKGAAUSXIGIQEM-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)S(NC1C=CC=C(C=1)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 374
- XLogP3: 2.4
- Topological Polar Surface Area: 67.4
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72239-0.1g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 0.1g |
$152.0 | 2023-02-12 | |
Enamine | EN300-72239-0.25g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 0.25g |
$216.0 | 2023-02-12 | |
1PlusChem | 1P01AH2U-2.5g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 2.5g |
$1340.00 | 2023-12-26 | |
1PlusChem | 1P01AH2U-50mg |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 50mg |
$182.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329740-100mg |
2-Chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 100mg |
¥3830.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329740-1g |
2-Chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 1g |
¥12355.00 | 2024-08-09 | |
Enamine | EN300-72239-5.0g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 5.0g |
$1530.0 | 2023-02-12 | |
Enamine | EN300-72239-2.5g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 2.5g |
$1034.0 | 2023-02-12 | |
Enamine | EN300-72239-10.0g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 10.0g |
$2269.0 | 2023-02-12 | |
Enamine | EN300-72239-0.05g |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide |
1156721-81-1 | 95% | 0.05g |
$101.0 | 2023-02-12 |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide Related Literature
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide
2-Chloro-N-(3-Fluorophenyl)Pyridine-3-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1156721-81-1, known as 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a sulfonamide group and halogen substituents, making it a versatile building block for various applications.
Pyridine-3-sulfonamide derivatives have been extensively studied due to their potential as bioactive agents. The presence of the sulfonamide group in the molecule is particularly noteworthy, as it is known to enhance solubility and improve pharmacokinetic properties, making it an attractive candidate for drug development. Recent studies have highlighted the role of such compounds in modulating enzyme activity and targeting specific receptors, thereby opening new avenues for therapeutic interventions.
The halogen substituents in this compound, specifically the chlorine and fluorine atoms, play a crucial role in modulating the electronic properties of the molecule. These substituents not only influence the reactivity of the compound but also contribute to its stability under various conditions. The chloro group at position 2 of the pyridine ring enhances the molecule's ability to participate in hydrogen bonding, while the fluorophenyl group at position 3 introduces additional electronic effects that can be exploited in synthetic chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide using multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of production, aligning with current trends toward sustainable chemistry practices.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a bioisostere makes it a valuable tool in drug design, where it can replace functional groups in existing drugs to improve efficacy and reduce toxicity. Additionally, its role as an intermediate in the synthesis of more complex molecules has been explored in recent research studies.
The sulfonamide group also lends itself well to click chemistry approaches, enabling rapid assembly of larger molecular frameworks. This has implications for both medicinal chemistry and materials science, where modular synthesis is highly desirable.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize this compound with high precision. These techniques provide insights into its conformational preferences and intermolecular interactions, which are critical for understanding its behavior in biological systems.
In conclusion, 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in contemporary chemical research, offering opportunities for innovation in drug discovery and materials development.
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